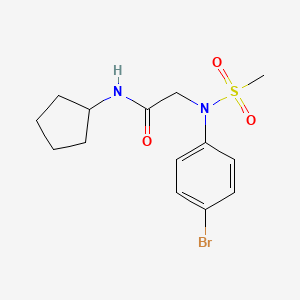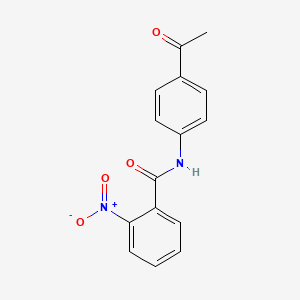
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone, also known as NPQ, is a chemical compound that has gained attention for its potential use in scientific research. NPQ is a quinazolinone derivative that has been synthesized through various methods.
作用机制
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone has been found to bind to various proteins and enzymes, including protein kinase C, and modulate their activity. It has also been found to interact with DNA and RNA, potentially inhibiting their function.
Biochemical and Physiological Effects:
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of ion channels. It has also been found to have anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone in lab experiments is its ability to act as a fluorescent probe, allowing for the detection of protein conformational changes. However, its potential toxicity and limited solubility in aqueous solutions can be a limitation for some experiments.
未来方向
For 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone research include exploring its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further investigation into its mechanism of action and potential protein targets is also needed. Additionally, the development of more efficient synthesis methods and modifications of the 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone structure may lead to improved properties and applications.
合成方法
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone can be synthesized through several methods, including the reaction of 3-nitrobenzaldehyde with propylamine followed by cyclization with anthranilic acid. Another method involves the reaction of 3-nitrobenzaldehyde with propylamine and 2-aminobenzoic acid, which is then cyclized to form 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone.
科学研究应用
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone has been used in various scientific research applications, including as a fluorescent probe for detecting protein conformational changes. It has also been used as a photosensitizer for photodynamic therapy and as a potential inhibitor of protein kinase C.
属性
IUPAC Name |
3-(3-nitrophenyl)-2-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-6-16-18-15-10-4-3-9-14(15)17(21)19(16)12-7-5-8-13(11-12)20(22)23/h3-5,7-11H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNQHBFKSRLSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-nitrophenyl)-2-propylquinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5780741.png)

![N'-[(3-methyl-4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5780752.png)


![N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5780778.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine](/img/structure/B5780805.png)



![2-methoxy-4-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B5780838.png)
![5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B5780842.png)
